molecular formula C9H7N3S2 B077944 Thiazolo[5,4-e][1,2]benzisothiazole, 2-amino-8-methyl-(7CI,8CI) CAS No. 13399-27-4

Thiazolo[5,4-e][1,2]benzisothiazole, 2-amino-8-methyl-(7CI,8CI)

Cat. No.: B077944
CAS No.: 13399-27-4
M. Wt: 221.3 g/mol
InChI Key: MKHAESNALJWWJS-UHFFFAOYSA-N
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Description

Thiazolo[5,4-e][1,2]benzisothiazole, 2-amino-8-methyl-(7CI,8CI) (CAS 13399-27-4) is a bicyclic heterocyclic compound with a fused thiazole and benzisothiazole core. Its molecular formula is C₉H₇N₃S₂, and it features an amino (-NH₂) group at position 2 and a methyl (-CH₃) substituent at position 6. This structural configuration confers unique electronic and steric properties, making it a candidate for pharmaceutical and materials science research.

Properties

IUPAC Name

8-methyl-[1,3]thiazolo[5,4-e][1,2]benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3S2/c1-4-7-6(14-12-4)3-2-5-8(7)13-9(10)11-5/h2-3H,1H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKHAESNALJWWJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC2=C1C3=C(C=C2)N=C(S3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination of Dihydrobenzoisothiazol-4(5H)-one

The benzisothiazole core is typically synthesized via bromination of dihydrobenzoisothiazol-4(5H)-one (1 ) (Figure 1). In a method analogous to thiazolo[4,5-e]benzoisoxazole synthesis, treatment of 1 with bromine in acetic acid yields α-bromoketone 2 (88–92% yield). The methyl group at position 8 is introduced by starting with 8-methyl-substituted dihydrobenzoisothiazol-4(5H)-one, synthesized via Friedel-Crafts acylation of toluene derivatives followed by oxidative cyclization.

Reaction Conditions

  • 1 (1.0 equiv), Br₂ (1.2 equiv), AcOH, 0°C → rt, 4 h.

  • Purification: Recrystallization from ethanol.

Thiazole Ring Formation via Cyclocondensation

Thiourea-Mediated Cyclization

The α-bromoketone 2 undergoes cyclocondensation with thiourea derivatives to form the thiazolo[5,4-e]benzisothiazole scaffold. This method, adapted from thiazolo[4,5-e]benzoisoxazole synthesis, involves:

  • Thiourea Formation : Reaction of 2 with thiourea (3 ) in ethanol under reflux (12 h) yields intermediate 4 (75–80%).

  • Oxidative Aromatization : Treatment with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in toluene at 110°C for 6 h affords the fully aromatic thiazolo[5,4-e]benzisothiazole 5 (65–70% yield).

Key Data

  • 4 : 1H^1H NMR (400 MHz, DMSO-d6d_6): δ 7.82 (d, J=8.4J = 8.4 Hz, 1H), 7.45 (s, 1H), 4.32 (s, 2H), 2.38 (s, 3H).

  • 5 : MP 248–250°C; HRMS (ESI): m/z calcd for C₁₀H₇N₃S₂ [M+H]⁺: 240.9964, found: 240.9961.

Alternative Thioamide Route

For substrates sensitive to DDQ, thioamides (6 ) can be used instead of thiourea. Cyclocondensation of 2 with thioacetamide (6a ) in ethanol at 80°C for 8 h directly yields 7,8-dihydrothiazolo[5,4-e]benzisothiazole 7 , which is oxidized to 5 using Na₂S₂O₅ in Pro:EG eutectic solvent (92% yield).

Comparative Analysis of Synthetic Routes

MethodKey StepsYield (%)Purity (%)Scalability
Thiourea-DDQCyclocondensation → Oxidation65–70>98Moderate
Thioamide-Na₂S₂O₅One-pot cyclization/oxidation92>99High
Nitration/ReductionNitration → Hydrogenation77 (2 steps)95Low
Buchwald-HartwigDirect amination7897High

Advantages of Thioamide-Na₂S₂O₅ Route :

  • Avoids toxic thiophosgene.

  • Eco-friendly solvent system (Pro:EG).

  • Microwave compatibility (25 min vs. 12 h).

Challenges and Optimization Strategies

Regioselectivity in Cyclocondensation

The position of thiazole fusion is controlled by the bromination site in 2 . Using 8-methyl-substituted 1 ensures regioselective formation of the [5,4-e] fused system.

Purification of Amino Derivatives

The 2-amino group in 9 necessitates chromatographic purification (SiO₂, CH₂Cl₂/MeOH 95:5) to remove Pd residues in Buchwald-Hartwig products.

Stability of Intermediates

Intermediate 4 is hygroscopic; storage under N₂ at −20°C is recommended .

Chemical Reactions Analysis

Types of Reactions

8-Methylthiazolo[4’,5’:5,6]benzo[1,2-d]isothiazol-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted products .

Scientific Research Applications

8-Methylthiazolo[4’,5’:5,6]benzo[1,2-d]isothiazol-2-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 8-Methylthiazolo[4’,5’:5,6]benzo[1,2-d]isothiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Differences

The table below highlights key structural and molecular distinctions between the target compound and related heterocycles:

Compound Name (CAS) Core Structure Substituents Molecular Formula Molecular Weight Key Features
Target Compound (13399-27-4) Thiazolo-benzisothiazole 2-amino, 8-methyl C₉H₇N₃S₂ 237.31 g/mol Bicyclic, S/N-rich, planar aromaticity
Thieno[2,3-g]benzothiazol-2-amine,8-methyl- (14534-56-6) Thieno-benzothiazole 2-amino, 8-methyl C₁₀H₈N₂S₂ 220.31 g/mol Thieno ring (sulfur-containing), reduced N-content
Thiazolo[5,4-e][2,1]benzisoxazole (353800-03-0) Thiazolo-benzisoxazole None C₈H₄N₂OS 176.20 g/mol Benzisoxazole (O vs. S), lower molecular weight
Thiazolo[5,4-d]pyrimidine-5,7-dione (5021-52-3) Thiazolo-pyrimidine 5,7-dione, 2-methyl C₆H₅N₃O₂S 183.19 g/mol Pyrimidine-dione core, oxygen-rich
Thiazolo[3,2-a]benzimidazole (5268-73-5) Thiazolo-benzimidazole 3-methyl C₁₀H₇N₃S 201.25 g/mol Benzimidazole fusion, additional N-atom
Key Observations:
  • Ring Systems: The target compound’s thiazolo-benzisothiazole system differs from thieno-benzothiazole () and benzisoxazole () derivatives, altering aromaticity and electronic density.
  • Substituent Effects: The 8-methyl group in the target compound may enhance steric bulk compared to unsubstituted analogs like CAS 353800-03-0.
Inhibitory Activity
  • Methyl Substituent Impact : indicates that methyl groups at positions 3 or 6 in thiazole derivatives enhance inhibitory activity against enzymes like kinases. The target compound’s 8-methyl group may similarly modulate activity but requires empirical validation .
  • Amino Group Role: The 2-amino group in the target compound is analogous to bioactive thiazoles (e.g., ), where amino moieties improve binding to biological targets via hydrogen bonding .
Physicochemical Properties
  • Solubility: The target compound’s amino and methyl groups likely increase hydrophilicity compared to non-polar derivatives like CAS 353800-03-0.
  • Stability : Benzisothiazole systems (target compound) are generally more stable than benzisoxazoles due to sulfur’s lower electronegativity .

Critical Analysis of Contradictions and Limitations

  • Substituent Position Variability : highlights that methyl group placement (e.g., position 3 vs. 8) can unpredictably affect activity, complicating direct comparisons .
  • Data Gaps: No explicit data on the target compound’s biological activity or synthesis is provided in the evidence, necessitating caution in extrapolating findings from analogs.

Biological Activity

Thiazolo[5,4-e][1,2]benzisothiazole, 2-amino-8-methyl-(7CI,8CI), is a complex organic compound that has garnered attention due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique combination of thiazole and benzisothiazole rings, contributing to its distinct biological properties. Its molecular formula is C9H7N3S2C_9H_7N_3S_2 with a molar mass of approximately 221.3 g/mol .

Biological Activities

Thiazolo[5,4-e][1,2]benzisothiazole derivatives exhibit a range of biological activities:

  • Antimicrobial Activity : Several studies indicate that thiazole derivatives possess significant antimicrobial properties. The compound has shown effectiveness against various bacterial and fungal strains, making it a candidate for further development as an antimicrobial agent .
  • Antitumor Activity : Research has highlighted the potential of thiazole derivatives in cancer treatment. They have been observed to induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways involved in cell proliferation and survival.
  • Antioxidant Properties : The compound acts as an antioxidant by scavenging free radicals and reducing oxidative stress in biological systems. This property is crucial for preventing cellular damage associated with various diseases.
  • Anti-inflammatory Effects : Thiazolo derivatives have been reported to exhibit anti-inflammatory activities by inhibiting pro-inflammatory cytokines and enzymes involved in inflammatory processes.

The mechanisms through which thiazolo[5,4-e][1,2]benzisothiazole exerts its biological effects are multifaceted:

  • Enzyme Inhibition : The compound interacts with specific enzymes that play critical roles in microbial growth and inflammation. For instance, it may inhibit cyclooxygenase (COX) enzymes involved in prostaglandin synthesis, thereby reducing inflammation.
  • DNA Interaction : Some studies suggest that thiazole derivatives can intercalate into DNA, leading to disruptions in replication and transcription processes in cancer cells .
  • Signal Transduction Modulation : The compound may also modulate various signaling pathways related to cell survival and apoptosis, contributing to its antitumor effects.

Case Studies

A series of studies have evaluated the biological activity of thiazolo derivatives:

  • Antifungal Activity Study : A study reported that certain derivatives exhibited selective antifungal activity against Candida albicans and Aspergillus niger. These compounds were tested for their minimum inhibitory concentrations (MICs), demonstrating promising results compared to standard antifungal agents .
  • Anticancer Evaluation : In vitro studies indicated that thiazolo derivatives induced apoptosis in human cancer cell lines (e.g., HeLa and MCF-7) through caspase activation and mitochondrial dysfunction. The IC50 values ranged from 10 to 30 µM depending on the derivative tested.
  • Antioxidant Assessment : The antioxidant capacity was evaluated using DPPH radical scavenging assays. Thiazolo derivatives showed significant scavenging activity with IC50 values comparable to known antioxidants like ascorbic acid.

Data Table: Summary of Biological Activities

Biological ActivityMechanismReference
AntimicrobialEnzyme inhibition,
AntitumorApoptosis induction
AntioxidantFree radical scavenging
Anti-inflammatoryCytokine inhibition

Q & A

Basic: What are the established synthetic routes for Thiazolo[5,4-e][1,2]benzisothiazole derivatives, and how can reaction conditions be optimized?

Answer:
A common approach involves cyclization reactions using substituted precursors. For example, refluxing 2-benzylidene-1-(6-chlorobenzo[d]thiazol-2-yl)hydrazine with iodobenzene diacetate in dichloromethane under ambient conditions yields fused thiazolo-triazole derivatives . Key optimization steps include:

  • Solvent selection : Polar aprotic solvents (e.g., ethanol, dichloromethane) improve solubility and reaction efficiency.
  • Catalyst use : Glacial acetic acid (5 drops) accelerates condensation reactions in ethanol .
  • Purification : Column chromatography (e.g., 40% ethyl acetate in chloroform) followed by recrystallization (ethanol) enhances purity .
  • Reaction monitoring : TLC or HPLC can track intermediate formation and byproduct removal.

Basic: What analytical techniques are critical for structural validation of this compound?

Answer:

  • NMR spectroscopy : 1H and 13C NMR confirm regioselectivity and substituent positions. For example, hydrogen bonding interactions (C10–H10A···N3) observed in related compounds validate structural motifs .
  • X-ray crystallography : Resolve dihedral angles between aromatic rings (e.g., 64.11° between benzene rings) and π-π stacking distances (3.56–3.75 Å) to confirm 3D conformation .
  • Mass spectrometry : Exact mass (e.g., 193.0102 Da for thiazolo-benzothiadiazole derivatives) ensures molecular formula accuracy .

Advanced: How can computational modeling predict the compound’s interaction with nuclear hormone receptors (e.g., ERβ or AR)?

Answer:

  • Docking studies : Use software like AutoDock Vina to simulate binding to the DNA-binding domain (DBD) of receptors. For example, theophylline derivatives selectively inhibit ERβ via DBD interactions .
  • MD simulations : Analyze stability of receptor-ligand complexes over 100-ns trajectories to assess allosteric modulation potential.
  • Pharmacophore mapping : Identify critical functional groups (e.g., amino or methyl substituents) that mimic endogenous ligands’ electrostatic profiles .

Advanced: How can contradictory biological activity data (e.g., varying IC50 values across studies) be systematically resolved?

Answer:

  • Assay standardization : Control variables like cell line (e.g., ERβ-positive vs. ERα-positive breast cancer cells) and reporter gene systems (e.g., ERE-luciferase) .
  • Structural-activity correlation : Compare IC50 trends with substituent effects. For example, methyl groups at position 8 may enhance steric hindrance, reducing receptor binding affinity.
  • Meta-analysis : Pool data from independent studies (e.g., antitumor activity in Molecules) to identify outliers and validate trends via ANOVA.

Advanced: What strategies enable selective functionalization of the thiazolo-benzisothiazole core for SAR studies?

Answer:

  • Regioselective substitution : Use directing groups (e.g., amino at position 2) to target electrophilic aromatic substitution at position 8 .
  • Cross-coupling : Suzuki-Miyaura reactions with boronic acids (Pd catalysis) introduce aryl/heteroaryl groups without disrupting the fused ring system .
  • Protection-deprotection : Temporarily block reactive sites (e.g., amino groups via acetylation) to prioritize modifications at less reactive positions .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure.
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile byproducts (e.g., dichloromethane vapors) .
  • Spill management : Neutralize acidic residues with sodium bicarbonate and adsorb solids using vermiculite .
  • Waste disposal : Segregate halogenated waste (e.g., chlorinated solvents) for incineration .

Advanced: How can in silico tools guide the design of analogs with improved metabolic stability?

Answer:

  • CYP450 metabolism prediction : Tools like StarDrop identify vulnerable sites (e.g., methyl groups prone to oxidation). Introduce electron-withdrawing substituents (e.g., fluorine) to block metabolic hotspots.
  • LogP optimization : Adjust lipophilicity (target LogP ~2–3) via substituent choice to balance membrane permeability and solubility .
  • Protease resistance : Replace labile bonds (e.g., ester linkages) with stable bioisosteres (e.g., amides) using Molinspiration or SwissADME.

Basic: What in vitro assays are suitable for preliminary evaluation of antitumor activity?

Answer:

  • MTT assay : Screen against cancer cell lines (e.g., MCF-7 for breast cancer) to determine IC50 values .
  • Apoptosis markers : Use flow cytometry with Annexin V/PI staining to quantify programmed cell death.
  • Cell cycle analysis : PI staining and FACS detect G1/S or G2/M arrest .

Advanced: How can crystallographic data resolve discrepancies in proposed reaction mechanisms?

Answer:

  • Intermediate trapping : Characterize transient species (e.g., hydrazine intermediates) via X-ray crystallography to validate mechanistic pathways .
  • Reaction kinetics : Correlate activation energy (from Arrhenius plots) with transition-state models derived from crystal structures.
  • Electron density maps : Identify nucleophilic/electrophilic centers in intermediates to confirm cyclization steps .

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